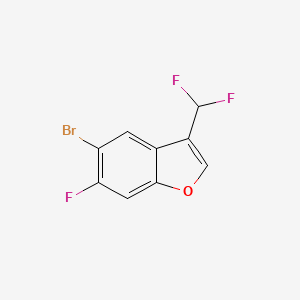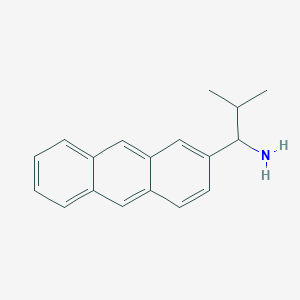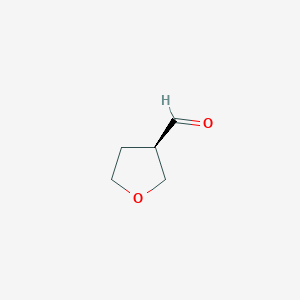
(R)-Tetrahydrofuran-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Tetrahydrofuran-3-carbaldehyde is an organic compound with the molecular formula C5H8O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is a valuable intermediate in organic synthesis, particularly in the production of pharmaceuticals and fine chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: ®-Tetrahydrofuran-3-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of ®-tetrahydrofuran-3-methanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction typically occurs under mild conditions, ensuring the preservation of the chiral center.
Industrial Production Methods: In an industrial setting, ®-Tetrahydrofuran-3-carbaldehyde can be produced through catalytic processes. One such method involves the catalytic hydrogenation of furfural, followed by selective oxidation. This process is efficient and scalable, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: ®-Tetrahydrofuran-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to ®-tetrahydrofuran-3-carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to ®-tetrahydrofuran-3-methanol using reducing agents such as sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, PCC, Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation: ®-Tetrahydrofuran-3-carboxylic acid.
Reduction: ®-Tetrahydrofuran-3-methanol.
Substitution: Various substituted tetrahydrofuran derivatives.
Wissenschaftliche Forschungsanwendungen
®-Tetrahydrofuran-3-carbaldehyde has numerous applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is a key intermediate in the synthesis of drugs, particularly those targeting neurological and cardiovascular diseases.
Industry: ®-Tetrahydrofuran-3-carbaldehyde is employed in the production of fine chemicals, agrochemicals, and specialty polymers.
Wirkmechanismus
The mechanism of action of ®-Tetrahydrofuran-3-carbaldehyde is primarily related to its reactivity as an aldehyde. It can form Schiff bases with amines, which are important intermediates in various biochemical pathways. The compound’s chiral nature also allows it to interact selectively with enzymes and receptors, influencing biological activity.
Vergleich Mit ähnlichen Verbindungen
(S)-Tetrahydrofuran-3-carbaldehyde: The enantiomer of ®-Tetrahydrofuran-3-carbaldehyde, with similar chemical properties but different biological activities.
Tetrahydrofuran-2-carbaldehyde: A structural isomer with the aldehyde group at a different position, leading to distinct reactivity and applications.
Furfural: An aromatic aldehyde derived from biomass, used as a precursor in the synthesis of tetrahydrofuran derivatives.
Uniqueness: ®-Tetrahydrofuran-3-carbaldehyde’s uniqueness lies in its chiral nature, which imparts specific stereochemical properties. This makes it particularly valuable in the synthesis of enantiomerically pure compounds, essential for the development of pharmaceuticals with targeted biological activity.
Eigenschaften
Molekularformel |
C5H8O2 |
|---|---|
Molekulargewicht |
100.12 g/mol |
IUPAC-Name |
(3R)-oxolane-3-carbaldehyde |
InChI |
InChI=1S/C5H8O2/c6-3-5-1-2-7-4-5/h3,5H,1-2,4H2/t5-/m0/s1 |
InChI-Schlüssel |
GSUBXIVOZXWGKF-YFKPBYRVSA-N |
Isomerische SMILES |
C1COC[C@@H]1C=O |
Kanonische SMILES |
C1COCC1C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,7'-(3-Bromothiophene-2,5-diyl)bis(5-methyl-2,3-dihydrothieno[3,4-B][1,4]dioxine)](/img/structure/B13043518.png)

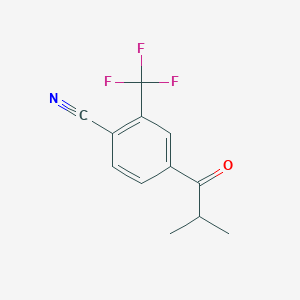
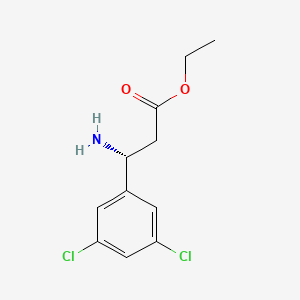
![3-(4,5-Dihydro-2H-benzo[G]indazol-2-YL)-2-hydroxy-2-methylpropanoic acid](/img/structure/B13043528.png)
![8-Methyl-8-azabicyclo[3.2.1]oct-2-EN-3-YL)boronic acid pinacol ester](/img/structure/B13043538.png)
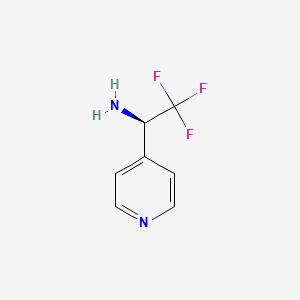
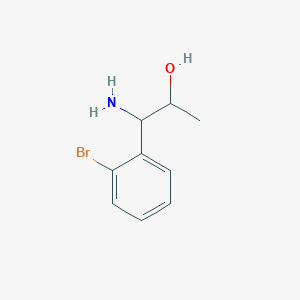

![3-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13043545.png)


